molecular formula C13H26N2O4 B2709899 3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate CAS No. 1279852-25-3

3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate

Cat. No. B2709899
CAS RN: 1279852-25-3
M. Wt: 274.361
InChI Key: QLDHJNGIMAMMBP-UHFFFAOYSA-N
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Description

“3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine” is a compound with the molecular weight of 156.27 . It is a liquid at room temperature and is stored in a dark place under an inert atmosphere .


Synthesis Analysis

The synthesis of a similar compound, “3-(Azepan-1-yl)propan-1-amine dihydrochloride”, involves a multistep process . The process starts with the reaction of 3-aminocapronitrile with phenylacetyl chloride to yield 3-phenylpropanenitrile. The nitrile group is then reduced to the corresponding amine using lithium aluminum hydride. The resulting amine is then reacted with phenyl isocyanate to yield the final product .


Molecular Structure Analysis

The molecular structure of “3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine” can be represented by the InChI Code: 1S/C9H20N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-10H2 . The compound has a molecular weight of 156.27 .


Physical And Chemical Properties Analysis

“3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine” is a liquid at room temperature . The compound is stored in a dark place under an inert atmosphere .

Scientific Research Applications

Antitumor Applications

One of the significant applications is in the realm of antitumor activity. Research by Jeon et al. (2011) on the tricyclic antidepressant imipramine, which shares structural similarities with 3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate, demonstrates its potential in inducing autophagic cell death in U-87MG glioma cells. This study suggests that imipramine inhibits PI3K/Akt/mTOR signaling, reducing clonogenicity and inducing cell death through autophagy without triggering apoptosis. This implies potential therapeutic applications in treating gliomas, highlighting the importance of azepane derivatives in cancer research (Jeon et al., 2011).

Synthesis of Functionalized Compounds

Another application is found in the synthesis of functionalized compounds. Filatov et al. (2017) explored the synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles through a one-pot three-component reaction involving substituted isatins, α-amino acids, and cyclopropenes. This method, involving an intramolecular [3 + 2]-cycloaddition reaction, demonstrates the versatility of azepane derivatives in creating complex molecular architectures with potential applications in developing novel therapeutic agents (Filatov et al., 2017).

Materials Science: Ionic Liquids

In materials science, azepane derivatives are used to synthesize a new family of room temperature ionic liquids. Belhocine et al. (2011) described the synthesis of azepanium ionic liquids from azepane, demonstrating their potential for mitigating disposal issues associated with the coproduct of diamine production in the polyamide industry. These ionic liquids exhibit wide electrochemical windows, suggesting their application as safe alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).

Organic Synthesis

Azepane derivatives also play a crucial role in organic synthesis. Research by Ramesh et al. (2011) highlights the novel and efficient synthesis of N-substituted azepines in water under neutral conditions, mediated by β-cyclodextrin. This method provides a sustainable approach to synthesizing azepines, emphasizing the environmental benefits of water as a reaction medium (Ramesh et al., 2011).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H335, and H314 . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and taking action to prevent static discharges .

properties

IUPAC Name

3-(azepan-1-yl)-2,2-dimethylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2.C2H2O4/c1-11(2,9-12)10-13-7-5-3-4-6-8-13;3-1(4)2(5)6/h3-10,12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDHJNGIMAMMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CN1CCCCCC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate

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